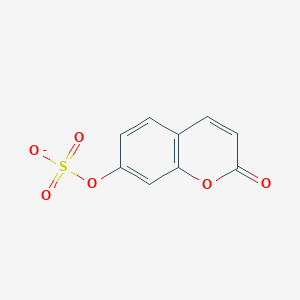

2-oxo-2H-1-benzopyran-7-yl sulfate

Description

Contextualization within the Field of Sulfated Coumarin (B35378) Derivatives

Coumarin and its derivatives are a vast class of lactones that have garnered considerable attention from chemists and biologists due to their diverse pharmacological activities. mdpi.comnih.gov These activities include anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comnih.gov The core coumarin structure, first isolated from tonka beans in 1820, consists of a benzopyrone framework. mdpi.comnih.gov

Sulfated coumarin derivatives, such as 2-oxo-2H-1-benzopyran-7-yl sulfate (B86663), are products of a crucial metabolic process known as sulfate conjugation. elsevierpure.comnih.gov This biotransformation typically increases the water solubility of compounds, facilitating their excretion from the body. nih.gov However, the site of sulfation can significantly influence the biological activity of the resulting metabolite. nih.gov While often a detoxification pathway, sulfation can sometimes lead to bioactivation, creating compounds with enhanced or altered pharmacological effects. nih.gov The study of sulfated coumarins is therefore essential for understanding the metabolic fate and potential bioactivity of this important class of compounds. Research into various substituted coumarins, including those with different functional groups at positions like C-3, C-4, and C-6, has revealed a wide range of biological effects, underscoring the importance of substitution patterns on their function. mdpi.comnih.govacs.org

Historical Trajectory of Research on Sulfated Benzopyrones

The investigation of sulfated organic compounds dates back to the 19th century, with early observations of conjugated phenols in urine. issx.org In 1876, Eugen Baumann was instrumental in this field; he isolated and characterized phenol (B47542) sulfate from the urine of a patient treated with phenol. issx.org His work demonstrated that the body could conjugate various substances with sulfate, a process that generally rendered them more water-soluble for excretion. issx.org

The broader class of benzopyrones, to which coumarins belong, was recognized for its therapeutic potential, initially in treating vascular diseases. taylorandfrancis.com The synthesis of the parent coumarin structure was first achieved by W. H. Perkin in 1868. mdpi.com Research into the metabolism of these compounds followed, leading to the identification of sulfated metabolites. The study of sulfate conjugation as a major pathway for the biotransformation of phenolic drugs, a category that includes hydroxylated coumarins like 7-hydroxycoumarin, became a significant area of pharmacological research. nih.gov This historical work laid the foundation for understanding how organisms process benzopyrone structures, including the formation of derivatives like 2-oxo-2H-1-benzopyran-7-yl sulfate.

Fundamental Academic Significance of Sulfate Conjugation in Organic Molecules

Sulfate conjugation is a fundamental Phase II metabolic pathway that plays a critical role in the metabolism of a wide array of compounds, including drugs, xenobiotics, hormones, and neurotransmitters. elsevierpure.comnih.gov This process involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. elsevierpure.comwikipedia.org The reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). elsevierpure.com

The primary academic significance of sulfate conjugation lies in its ability to drastically alter the biological properties of a molecule. nih.gov By adding a highly polar, anionic sulfate group, the process generally increases water solubility, which is a key step in detoxification and excretion. nih.govwikipedia.org However, the consequences of sulfation are not uniform. Depending on the structure of the substrate, sulfation can lead to bioactivation, producing metabolites that are more biologically active or even carcinogenic than the parent compound. nih.gov For example, the sulfation of certain benzylic or allylic alcohols can result in unstable esters that can form reactive carbocations. nih.gov Therefore, understanding the structural determinants of sulfation is crucial for predicting the metabolic fate and potential toxicity of organic molecules, a central theme in toxicology, pharmacology, and drug development. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5O6S- |

|---|---|

Molecular Weight |

241.2 g/mol |

IUPAC Name |

(2-oxochromen-7-yl) sulfate |

InChI |

InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13)/p-1 |

InChI Key |

LJOOSFYJELZGMR-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-] |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis and Structural Modification of 2 Oxo 2h 1 Benzopyran 7 Yl Sulfate

Chemical Synthesis Strategies for 2-oxo-2H-1-benzopyran-7-yl sulfate (B86663) and its Precursors

The chemical synthesis of 2-oxo-2H-1-benzopyran-7-yl sulfate and its precursors, such as 7-hydroxycoumarin, involves various established reactions and novel strategies aimed at improving yield and purity.

Multi-step Reaction Pathways for Selective Sulfation

The synthesis of potassium 7-hydroxycoumarin sulfate has been achieved through a multi-step pathway starting from 7-hydroxycoumarin. researchgate.net One improved method involves the deprotonation of 7-hydroxycoumarin using sodium bis(trimethylsilyl)amide (NaHMDS). researchgate.net This is followed by derivatization with an excess of isobutyl chlorosulfate, which acts as a protecting group. researchgate.net The resulting intermediate, isobutyl (2-oxo-2H-chromen-7-yl) sulfate, is then purified using column chromatography. researchgate.net The final step involves the removal of the isobutyl protecting group with potassium iodide (KI) in acetone (B3395972) to yield the desired product, which is further purified by vacuum filtration. researchgate.net

The precursor, 7-hydroxycoumarin, is commonly synthesized via the Pechmann reaction. This reaction involves the condensation of resorcinol (B1680541) with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like concentrated sulfuric acid. pharmacyinfoline.com The mechanism is believed to proceed through the initial formation of a β-hydroxy ester, which subsequently cyclizes and dehydrates to form the coumarin (B35378) ring. pharmacyinfoline.com To enhance the efficiency and reproducibility of the Pechmann reaction for commercial applications, modifications such as the addition of a nitro-aromatic hydrocarbon like nitrobenzene (B124822) or nitrotoluene to the condensation mixture have been developed. google.com This addition helps to mitigate issues like solidification of the reaction mass and excessive foaming. google.com

Investigations into Regioselective Sulfation

Regioselectivity is a critical aspect of the sulfation of polyhydroxylated coumarins. In the case of 7-hydroxycoumarin, the sulfation occurs at the 7-hydroxyl group. An efficient synthesis of 6-allyl-7-hydroxycoumarin, a key intermediate for linear coumarins, has been described involving a regioselective catalyzed ortho-Claisen rearrangement. rsc.org This highlights the importance of directing functionalization to specific positions on the coumarin scaffold. While direct regioselective sulfation methods for coumarins are a subject of ongoing research, the use of protecting groups, as mentioned in the multi-step synthesis, is a common strategy to achieve selective sulfation at the desired hydroxyl group. researchgate.net

Mechanistic Studies of Chemical Sulfation Reactions

The chemical sulfation of alcohols and phenols often involves the use of a sulfating agent, such as a sulfur trioxide complex or chlorosulfonic acid. mdpi.com The mechanism of sulfation using dicyclohexylcarbodiimide (B1669883) (DCC) and sulfuric acid involves the formation of a protonated DCC-H2SO4 intermediate. nih.gov The alcohol then acts as a nucleophile, attacking the sulfur atom to produce the monosulfate ester. nih.gov The order of addition of reactants can be crucial for the success of the reaction. nih.gov

In the context of coumarin synthesis, the Pechmann reaction mechanism involves the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration. pharmacyinfoline.comyoutube.com The acid catalyst plays a crucial role in facilitating both the initial condensation and the subsequent cyclization steps. pharmacyinfoline.com Mechanistic studies of these reactions are essential for optimizing reaction conditions and improving yields.

Enzymatic Synthesis Approaches for this compound

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing this compound. These approaches primarily utilize sulfotransferases or whole-cell biocatalysts.

Utilization of Sulfotransferases (SULTs) for in vitro Biotransformation

Sulfotransferases (SULTs) are a family of phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov In vitro studies using liver cytosol from various species, including humans, have demonstrated the sulfation of 7-hydroxycoumarin and its derivatives. nih.govnih.gov These studies have shown that the sulfation of 7-hydroxycoumarin derivatives follows Michaelis-Menten kinetics, with varying kinetic parameters (Km and Vmax) across different species and derivatives. nih.govnih.gov For instance, the sulfonation rate of most 7-hydroxycoumarin derivatives is relatively low in human and pig liver cytosol but high in dog liver cytosol. nih.gov The use of recombinant human SULTs allows for the investigation of substrate selectivity for specific enzyme isoforms. nih.gov

A convenient fluorescence-based kinetic assay has been established for monitoring the sulfonation of 7-hydroxycoumarin derivatives. This assay takes advantage of the strong fluorescence of the parent compounds and the non-fluorescent nature of their sulfate conjugates at specific excitation and emission wavelengths. nih.govnih.gov

Exploration of Microbial Biocatalysis for Sulfation

Microbial biocatalysis presents a promising approach for the production of sulfated metabolites. Certain microorganisms possess the enzymatic machinery to perform sulfation reactions. For example, some bacteria can utilize 7-hydroxycoumarin as a carbon and energy source, indicating the presence of enzymes capable of modifying the coumarin structure. mdpi.com While direct microbial sulfation of 7-hydroxycoumarin to its 7-sulfate ester is an area of active research, studies on the microbial reduction of coumarin to dihydrocoumarin (B191007) have been conducted. mdpi.com The development of engineered microbial strains expressing specific sulfotransferases could provide a scalable and sustainable method for the production of this compound.

Co-factor Requirements and Optimization for Enzymatic Synthesis

The enzymatic synthesis of this compound and related sulfated polyphenols is a burgeoning field, offering a simpler alternative to complex chemical methods that often involve multiple steps and yield unstable products. nih.gov Central to this biological approach are aryl sulfotransferases (ASTs), enzymes that catalyze the transfer of a sulfonate group to a phenolic acceptor. nih.gov

A critical co-factor for many sulfotransferases is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). However, recent research has highlighted a class of PAPS-independent bacterial aryl sulfotransferases that circumvent the need for this often costly co-factor. nih.gov These enzymes can transfer a sulfate group directly from a phenolic donor to an acceptor molecule, presenting a more sustainable and efficient pathway for the synthesis of sulfated compounds. nih.gov

Optimization of the enzymatic synthesis involves several key parameters. The choice of the host organism for expressing the sulfotransferase, such as Escherichia coli, is a fundamental step. researchgate.net The reaction conditions must be finely tuned to maximize yield and purity. This includes optimizing the pH, temperature, and buffer composition. For instance, a Tris-glycine buffer at a pH of 8.9 and a temperature of 30°C has been used effectively. nih.gov The selection of the sulfate donor is also crucial. nih.gov The reaction progress is typically monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the formation of the desired sulfated product. nih.gov

The purification of the final product often involves stopping the reaction, for example by heating, followed by removal of solvents like acetone under vacuum and pH adjustment of the reaction mixture. nih.gov This enzymatic approach, leveraging specific co-factors and optimized conditions, provides a powerful tool for the targeted synthesis of this compound and its analogues.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key area of research, driven by the quest for compounds with tailored biological and physicochemical properties. nih.govresearchgate.netbenthamdirect.com Modifications can be strategically introduced at the coumarin core, the sulfate group, or by incorporating linkers.

Design and Synthesis of Modified Coumarin Scaffolds

The coumarin scaffold, a versatile pharmacophore, can be extensively modified to generate a diverse library of analogues. mdpi.comnih.gov A variety of synthetic reactions are employed to build and functionalize the coumarin ring system, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions. nih.gov These methods allow for the introduction of a wide range of substituents at various positions of the benzopyran-2-one core.

Strategies for modification often involve:

Substitution on the Benzene (B151609) Ring: The aromatic part of the coumarin scaffold can be substituted with various functional groups. For example, 7-hydroxy coumarins are common precursors for sulfation. rsc.org Other modifications include the introduction of amino groups, such as in 6-aminocoumarin, which can be further reacted to create more complex heterocyclic systems. nih.gov

Modification at the 3- and 4-Positions: The pyrone ring is also a frequent site for derivatization. Coumarin-3-carboxamides have been designed and synthesized as potential enzyme inhibitors. researchgate.netnih.gov Sulfonylated coumarins can be prepared via a visible-light-mediated 3-component reaction, directly incorporating sulfur dioxide. rsc.org

Fusion of Heterocyclic Rings: A powerful strategy for creating novel analogues is the fusion of other heterocyclic rings onto the coumarin framework. researchgate.net For instance, tricyclic coumarin derivatives have been synthesized by fusing cyclopenta, benzo, or cyclohepta rings. rsc.org This approach aims to generate compounds with enhanced or novel biological activities. researchgate.net

Introduction of Fluorine: The incorporation of fluorine atoms can significantly alter the properties of the molecule. The synthesis of 6,8-difluoro-7-hydroxycoumarin derivatives is a known strategy. google.com

The design of these modified scaffolds is often guided by computational methods, such as molecular docking, to predict their interaction with biological targets. nih.gov The following table provides examples of synthetic strategies used to modify coumarin scaffolds.

| Modification Strategy | Synthetic Method | Example Starting Materials | Resulting Structure | Reference(s) |

| Sulfonylation at C3 | Visible-light mediated 3-component reaction | Diaryliodonium salts, arylpropynoates, sulfur dioxide | 3-Sulfonylated coumarins | rsc.org |

| Tricyclic Fusion | Cyclization reactions | 7-hydroxycoumarin precursors | Dihydro-cyclopenta[c]chromenone, Tetrahydro-benzo[c]chromenone | rsc.org |

| Sulfonamide Synthesis | Condensation reaction | Ethyl 2-sulfamoylacetate, substituted salicylaldehydes | 3-Sulfamoyl coumarins | mdpi.com |

| Heterocycle Annulation | Multi-step synthesis | 6-Aminocoumarin, oxalyl chloride, glycine | Imidazolidine-fused coumarins | nih.gov |

| Thionation | Reaction with Lawesson's reagent | Coumarin ester derivatives | Thiocarbonyl analogues of coumarins | nih.gov |

| C-H Alkenylation | Manganese(I)-catalyzed reaction | Peptides, coumarin-alkynes | Fluorescently labeled peptides | rsc.org |

Derivatization at the Sulfate Moiety and Linker Positions

Modifications are not limited to the coumarin scaffold itself but can also be performed on the sulfate group and through the introduction of chemical linkers. These derivatizations are crucial for developing probes, antibody-drug conjugates (ADCs), and photocleavable systems. nih.govresearchgate.netnih.gov

A key challenge in synthesizing sulfated molecules is managing the charged sulfate group. To overcome this, a protecting group strategy is often employed. The neopentyl group has been successfully used to protect the sulfate during multi-step synthesis due to its stability and compatibility with various reaction conditions. nih.gov Deprotection can be achieved under mild conditions, for example, using aqueous ammonium (B1175870) acetate, to reveal the final aryl sulfate. nih.gov

Linkers can be attached to the coumarin sulfate structure to connect it to other molecules, such as antibodies or payloads. The design of these linkers is critical for their intended application. nih.gov For instance, in the context of ADCs, sulfatase-cleavable linkers have been developed. These linkers are stable in plasma but can be cleaved by sulfatase enzymes present in the target cells to release a payload. nih.gov The synthesis of these linker-coumarin conjugates can involve multiple steps, including hydrogenation, amide coupling, and installation of the protected sulfate group. nih.gov

Furthermore, coumarins have been extensively used in the development of photocleavable linkers. researchgate.netnih.gov These linkers can be cleaved upon exposure to light, allowing for the controlled release of biomolecules or drugs. The synthesis of these linkers involves incorporating photosensitive coumarin derivatives into larger molecular constructs. researchgate.netnih.gov

Preparation of Isotopically Labeled Variants for Mechanistic Probing

Isotopic labeling is a powerful technique used to elucidate complex biochemical reaction mechanisms. nih.govresearchgate.net The preparation of isotopically labeled variants of this compound or its precursors allows researchers to trace the fate of atoms through enzymatic or chemical transformations.

The general approach involves the stereoselective synthesis of precursors containing heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). nih.gov These labeled substrates are then incubated with the enzyme or system of interest. nih.gov For example, to study the mechanism of a sulfotransferase, a ¹³C-labeled 7-hydroxycoumarin could be synthesized and used as a substrate.

The analysis of the products and any intermediates, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provides detailed insights into:

Enzyme Mechanisms: Tracking the isotopic label can reveal the stereochemical course of a reaction, identify which bonds are broken and formed, and help to understand carbocation chemistry and rearrangement cascades. nih.govresearchgate.net

Biosynthetic Pathways: In natural product chemistry, isotopic labeling is a classic and recently revived method to unravel intricate biosynthetic pathways. nih.gov

Structural Studies: The specific introduction of ¹H,¹³C-labeled methyl groups into otherwise deuterated proteins is a cornerstone of modern NMR studies of large protein structures and dynamics. nih.gov While not a direct labeling of the coumarin itself, this highlights the importance of isotopic labeling in studying the macromolecules that interact with compounds like coumarin sulfates.

The synthesis of these labeled compounds requires careful planning to introduce the isotope at the desired position without isotopic scrambling. This often involves multi-step organic synthesis starting from commercially available labeled starting materials.

Advanced Biochemical and Metabolic Investigations of 2 Oxo 2h 1 Benzopyran 7 Yl Sulfate

Enzymatic Pathways Governing Formation and Hydrolysis

The biotransformation of coumarin (B35378) derivatives involves both phase I and phase II metabolic reactions. The formation of 2-oxo-2H-1-benzopyran-7-yl sulfate (B86663) is a crucial step in the detoxification and elimination of these compounds.

Detailed Analysis of Sulfotransferase Activity on Coumarin Substrates

The formation of 2-oxo-2H-1-benzopyran-7-yl sulfate is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 7-hydroxyl group of 7-hydroxycoumarin. nih.govmdpi.com This sulfation reaction converts the fluorescent 7-hydroxycoumarin into a non-fluorescent sulfate conjugate. nih.govresearchgate.net

Studies have shown that sulfotransferase activity on coumarin substrates varies across different species and tissues. nih.gov Liver S9 fractions, which contain both microsomal and cytosolic enzymes, have been identified as a suitable matrix for studying both sulfation and glucuronidation of 7-hydroxycoumarin. nih.gov In liver matrices from mice and rats, 7-hydroxycoumarin is preferentially conjugated with sulfate. nih.gov The sulfonation of various 7-hydroxycoumarin derivatives is likely catalyzed by multiple sulfotransferases, and future studies with heterologously expressed human sulfotransferases could help in evaluating substrate selectivity. nih.gov

Characterization of Sulfatases Involved in Desulfation of this compound

The hydrolysis, or desulfation, of this compound back to 7-hydroxycoumarin is carried out by sulfatase enzymes. This process can be significant in various biological contexts. For instance, sulfatase activity in soil, which reflects the activity of microbial communities, can be influenced by plants and is considered an indicator of soil health. nih.gov The hydrolysis of coumarins can also occur at high pH, leading to the formation of cis-coumarinic acids. nih.gov

Recent research has indicated that this compound can be transported by organic anion transporters (OATs), specifically OAT1 and OAT3, which are primarily expressed in the renal tubules. nih.gov This transport plays a role in its urinary excretion. nih.gov

Substrate Specificity and Kinetic Parameters of Relevant Enzymes

The specificity of an enzyme for its substrate is a fundamental aspect of its function. researchgate.netjackwestin.com The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are key kinetic parameters that describe the affinity of an enzyme for a substrate and its turnover rate, respectively. nih.govjumedicine.com The ratio of kcat/Km, known as the specificity constant, defines the enzyme's preference for a particular substrate. nih.gov

For sulfotransferases acting on 7-hydroxycoumarin, the reaction generally follows Michaelis-Menten kinetics. nih.gov This allows for the determination of kinetic parameters and the screening of potential inhibitors. The substrate specificity of these enzymes can be influenced by the structure of the coumarin derivative. nih.gov Similarly, the interaction of this compound with transporters like OAT1 and OAT3 also exhibits specificity, with studies showing it has a strong inhibitory effect on OAT1. nih.gov

Metabolic Fate in Model Biological Systems (Excluding Human Clinical Data)

The metabolic fate of this compound and its precursor, 7-hydroxycoumarin, has been investigated in various in vitro and in vivo models to understand its biotransformation and elimination.

In vitro Liver Microsomal and Hepatocyte Studies

In vitro models such as liver microsomes and hepatocytes are crucial tools for studying drug metabolism. nih.govresearchgate.net Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, responsible for phase I metabolism, while hepatocytes contain both phase I and phase II enzymes. nih.govresearchgate.net

Studies using precision-cut liver slices from rats and mice have shown that 7-ethoxycoumarin (B196162) is metabolized to 7-hydroxycoumarin, which is then extensively conjugated to form both glucuronide and sulfate metabolites. nih.gov In these species, sulfation is the preferred conjugation pathway for 7-hydroxycoumarin. nih.gov A comparison of liver matrices revealed that sulfotransferase activities are significantly higher in S9 fractions compared to cryopreserved hepatocytes and microsomes. nih.gov The intrinsic clearance of drugs can be predicted from in vitro data obtained from microsomal and hepatocyte incubations. nih.govdundee.ac.uk

| Species | In Vitro System | Primary Conjugation Pathway | Reference |

|---|---|---|---|

| Rat | Liver Slices | Sulfate | nih.gov |

| Mouse | Liver Slices | Sulfate | nih.gov |

| Multiple Species | S9 Fractions | High Sulfotransferase Activity | nih.gov |

Investigation in Animal Models (e.g., Rodent Biotransformation Studies)

Animal models, particularly rodents, have been instrumental in understanding the in vivo metabolism of coumarin and its derivatives. Following oral administration of 7-hydroxycoumarin to rodents, its conjugated metabolites, including 7-hydroxycoumarin sulfate, show high systemic exposure and are primarily excreted in the urine. nih.gov

The metabolism of 7-ethoxycoumarin and 7-hydroxycoumarin has been studied in the skin strips of rats and hairless mice, demonstrating that these tissues are capable of sulfation and glucuronidation reactions. nih.gov In rat liver, the 7-hydroxylation of coumarin is a slower process compared to the formation of coumarin 3,4-epoxide. jst.go.jp This species difference in metabolism is a key determinant of coumarin-induced hepatotoxicity, which is more prominent in rats than in mice. oup.com In mice, the detoxification of the epoxide intermediate is more efficient. oup.com

| Animal Model | Compound | Key Metabolic Finding | Reference |

|---|---|---|---|

| Rat | 7-Hydroxycoumarin | High urinary excretion of conjugated metabolites. | nih.gov |

| Rat | Coumarin | Slow 7-hydroxylation, favoring the 3,4-epoxide pathway. | jst.go.jp |

| Mouse | Coumarin | More efficient detoxification of the 3,4-epoxide intermediate compared to rats. | oup.com |

| Rat & Hairless Mouse | 7-Ethoxycoumarin & 7-Hydroxycoumarin | Skin is capable of sulfation and glucuronidation. | nih.gov |

Exploration of Microbial Metabolism and Transformation

The metabolic fate of this compound, also known as 7-hydroxycoumarin sulfate, is not solely dictated by host enzymes. The vast and diverse microbial communities residing in the gastrointestinal tract, particularly the gut microbiota, possess a broad enzymatic repertoire capable of transforming a wide array of xenobiotics, including coumarin derivatives. While direct studies on the microbial metabolism of this compound are limited, research on its precursor, 7-hydroxycoumarin, and related compounds provides significant insights into potential microbial transformations.

Microorganisms, particularly soil bacteria, have demonstrated the ability to degrade coumarins. For instance, the soil bacterium Pseudomonas mandelii 7HK4 is capable of utilizing 7-hydroxycoumarin as a sole carbon and energy source. A key step in its degradation pathway involves the enzymatic transformation of 7-hydroxycoumarin.

Furthermore, the gut microbiome is known to harbor a significant number of sulfatase enzymes. These bacterial sulfatases are crucial for the breakdown of sulfated compounds, including sulfated glycans in the gut mucus. This enzymatic capability suggests a potential for gut bacteria to hydrolyze the sulfate group from this compound, which would release the parent compound, 7-hydroxycoumarin. This desulfation process could significantly alter the biological activity and subsequent metabolism of the compound within the host.

While the direct metabolism of this compound by gut microbiota is an area requiring more specific investigation, the known metabolic activities of these microbial communities towards its parent compound and their general capacity for sulfatase-mediated reactions strongly suggest a role in its transformation.

Pathways of Excretion and Elimination in Experimental Systems

The elimination of this compound and its related metabolites from the body occurs through various pathways, with significant species-dependent differences observed in experimental systems. The primary routes of excretion are via urine and feces, the latter being largely dependent on biliary excretion.

Following administration of coumarin, the precursor to this compound, studies have shown that in humans, the majority of the dose is excreted in the urine as 7-hydroxycoumarin conjugates, including the sulfate and glucuronide forms. In contrast, rats exhibit a more significant reliance on biliary excretion, leading to a higher proportion of metabolites being eliminated in the feces.

Quantitative studies in various animal models provide a more detailed picture of these excretion pathways. For instance, after oral administration of coumarin to mice, a significant portion of the dose is recovered in the urine as various metabolites.

Table 1: Urinary Excretion of 7-Hydroxycoumarin and its Metabolites in Mice Following Oral Administration of Coumarin

| Metabolite | Percentage of Administered Dose in Urine |

| o-Hydroxyphenylacetic acid (o-HPAA) | 41% |

| 7-Hydroxycoumarin (7-HC) | 7% |

Data derived from studies on the comparative metabolism and kinetics of coumarin in mice. researchgate.net

Table 2: Comparative Excretion of Coumarin Metabolites in Rats

| Excretion Route | Key Observations |

| Urine | Contains various polar metabolites. |

| Bile/Feces | A significant proportion of the administered dose is excreted via the bile, leading to fecal elimination. |

This table summarizes general findings on coumarin metabolite excretion in rats.

Molecular and Cellular Mechanism of Action Studies of 2 Oxo 2h 1 Benzopyran 7 Yl Sulfate

Elucidation of Molecular Target Interactions

The interaction of 2-oxo-2H-1-benzopyran-7-yl sulfate (B86663) with various biomolecules is crucial to understanding its biological disposition and effects. Research has primarily centered on its binding to transporter proteins and its formation by metabolic enzymes.

Scientific investigations have identified specific protein interactions for 2-oxo-2H-1-benzopyran-7-yl sulfate, particularly with membrane transporters that are critical for its excretion and potential for drug-drug interactions. In studies using OAT-overexpressing cell models, 7-hydroxycoumarin sulfate was identified as a substrate for both Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). nih.gov These transporters are primarily located in the proximal renal tubules and play a key role in the elimination of various endogenous and exogenous compounds. nih.gov

The formation of this compound itself involves a direct interaction with the active sites of sulfotransferase (SULT) enzymes. The kinetic parameters for its formation from 7-hydroxycoumarin have been studied across different species, indicating varying enzyme affinities.

Kinetic Parameters of 7-Hydroxycoumarin Sulfation in Liver S9 Fractions

| Species | Apparent Km (μM) |

|---|---|

| Human | ~3 |

| Monkey | ~3 |

| Rat | ~3 |

| Dog | 8.7 |

While direct binding studies of the sulfate conjugate with plasma proteins are not extensively detailed, research on its parent compounds provides context. Studies on 7-hydroxycoumarin derivatives show significant binding to Human Serum Albumin (HSA), a major transport protein in the blood. nih.gov This interaction involves hydrophobic forces and leads to conformational changes in the protein, specifically a decrease in α-helical content. nih.gov The binding of these derivatives occurs specifically at subdomains IIIA and IIIB of HSA. nih.gov

Binding Parameters of 7-Hydroxycoumarin Derivatives to Human Serum Albumin (HSA)

| Compound | Binding Constant (K) (M-1) | Free Energy (kcal/mol) |

|---|---|---|

| 7HC-1 | 4.6 ± 0.01 × 104 | -6.34 |

| 7HC-2 | 1.3 ± 0.01 × 104 | -5.58 |

| 7HC-3 | 7.9 ± 0.01 × 104 | -6.65 |

Beyond serving as a substrate, this compound has been shown to actively modulate the function of enzymes, most notably the organic anion transporters. Research has demonstrated that it exerts a strong inhibitory effect on OAT1. nih.gov This inhibition is significant, with a reported half-maximal inhibitory concentration (IC₅₀) of less than 10 μM, indicating a potent interaction. nih.gov This finding suggests that the metabolite could participate in drug-drug interactions by inhibiting the transport of other OAT1 substrates. nih.gov

Inhibitory Activity of this compound

| Target | Activity | Value |

|---|---|---|

| Organic Anion Transporter 1 (OAT1) | Inhibition | IC50 < 10 μM |

Direct interaction studies between this compound and nucleic acids like DNA or RNA are not extensively documented in the available scientific literature. However, research on its non-sulfated precursor, 7-hydroxycoumarin, has shown activity towards enzymes that interact with DNA. Specifically, 7-hydroxycoumarin was found to inhibit the activity of topoisomerase II, an enzyme that mediates the relaxation of DNA. nih.gov

Analysis of Cellular Pathway Modulation

The biological effects of a compound are ultimately determined by its influence on cellular pathways. While information specifically on the sulfated metabolite is emerging, studies on its parent compound, 7-hydroxycoumarin, provide significant insight into the potential pathways that could be modulated.

Research into the parent compound, 7-hydroxycoumarin, has revealed modulation of several key intracellular signaling cascades. In human renal cell carcinoma cells, 7-hydroxycoumarin was shown to activate the ERK1/ERK2 mitogen-activated protein kinase (MAPK) pathway, while having no effect on the p38 and SAPK signaling pathways. nih.gov

Furthermore, 7-hydroxycoumarin induces vasorelaxation through multiple signaling events. nih.gov Its mechanism involves the activation of potassium channels (K⁺), specifically K-ATP, BK-Ca, and K-v channels. nih.gov It also inhibits Ca²⁺ influx and reduces the release of calcium from intracellular stores, key events in regulating vascular smooth muscle tone. nih.gov The interaction of this compound with OAT1 and OAT3 transporters is itself a critical form of cellular pathway modulation, directly impacting the transport and clearance of various substances. nih.gov

Direct evidence detailing the regulation of gene expression profiles by this compound in mammalian cells is limited. However, the observed impact of its precursor, 7-hydroxycoumarin, on signaling cascades like the MAPK/ERK pathway is highly relevant. nih.gov The MAPK/ERK pathway is a well-established regulator of gene expression, as its downstream effectors include numerous transcription factors that control the expression of genes involved in cell proliferation, differentiation, and apoptosis. Therefore, modulation of this pathway by the parent compound implies a potential for downstream effects on gene expression profiles. In prokaryotic systems, 7-hydroxycoumarin has been shown to induce the expression of genes (hcdD, hcdE, hcdF, and hcdG) in Pseudomonas mandelii that are responsible for its own degradation. nih.gov

Effects on Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Modulation)

There is currently no available scientific literature detailing the specific effects of this compound on cellular processes such as apoptosis induction or cell cycle modulation. In-depth studies investigating whether this compound can trigger programmed cell death or influence the progression of cells through the different phases of the cell cycle have not been published.

| Cellular Process | Effect of this compound | Supporting Research |

| Apoptosis Induction | No data available | N/A |

| Cell Cycle Modulation | No data available | N/A |

Mechanistic Studies with Molecular Probes and Biosensors

Information regarding mechanistic studies of this compound using molecular probes and biosensors is not present in the available scientific literature. Research employing such tools to identify the direct molecular targets or to visualize the subcellular localization and activity of this compound has not been reported.

| Probe/Biosensor Type | Application in Studying this compound | Findings |

| Molecular Probes | No data available | N/A |

| Biosensors | No data available | N/A |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Oxo 2h 1 Benzopyran 7 Yl Sulfate

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental for separating 2-oxo-2H-1-benzopyran-7-yl sulfate (B86663) from its parent compound, isomers, and other metabolites present in complex biological matrices like urine and plasma. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a primary technique for the analysis of coumarin (B35378) metabolites due to its high resolution, sensitivity, and speed. acs.orgnih.govtandfonline.com The development of a robust UPLC method is a critical first step for the reliable analysis of 2-oxo-2H-1-benzopyran-7-yl sulfate.

Method Development: A typical UPLC method for analyzing coumarin metabolites, including the sulfated form, employs a reversed-phase approach. nih.govresearchgate.net A study successfully identified 7-hydroxycoumarin sulfate in human urine using a UPLC system coupled with mass spectrometry. nih.gov The chromatographic conditions in such methods are meticulously optimized to achieve efficient separation. Key parameters include the column, mobile phase composition, and gradient elution. nih.govtandfonline.com For instance, a common setup involves a C18 column with sub-2 µm particles, which provides high separation efficiency. tandfonline.comresearchgate.net The mobile phase often consists of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). tandfonline.comresearchgate.net A gradient elution program, where the proportion of the organic solvent is increased over time, is used to effectively separate compounds with varying polarities, eluting the highly polar sulfate conjugate early in the run. nih.govtandfonline.com

Validation: Once developed, the UPLC method undergoes rigorous validation to ensure its reliability for quantitative analysis. While specific validation data for this compound is not extensively published, a typical validation process would assess parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. Linearity is established by analyzing a series of calibration standards across a defined concentration range.

| Parameter | Description | Source |

|---|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) | tandfonline.comresearchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | tandfonline.comresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | tandfonline.comresearchgate.net |

| Flow Rate | 0.3 - 0.4 mL/min | researchgate.net |

| Elution | Gradient | nih.govtandfonline.com |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govresearchgate.net |

For applications requiring pure standards of this compound, such as for structural confirmation or biological activity studies, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice for its isolation. lcms.czspringernature.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads. nih.gov

The process typically begins with the development of an optimized analytical HPLC method, which is then scaled up for preparative purposes. lcms.cznih.gov Reversed-phase chromatography is the most widely used mode for purifying natural product metabolites. springernature.com A crude extract containing the target metabolite is injected onto the preparative column. The mobile phase conditions, determined during the analytical phase, are adjusted for the larger scale. Fractions are collected as they elute from the column, and those containing the compound of interest are identified, typically by analytical HPLC or mass spectrometry. These fractions can then be pooled and concentrated to yield the purified this compound. nih.gov This approach is essential for obtaining the quantities needed for further structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Capillary electrophoresis (CE) represents a powerful and efficient alternative to liquid chromatography for the analysis of charged species like sulfated metabolites. nih.gov Its high separation efficiency, short analysis times, and minimal consumption of solvents and samples make it an attractive, eco-friendly technique. nih.govnih.gov

CE separates analytes within a narrow-bore capillary based on their electrophoretic mobility in an applied electric field. nih.govnih.gov For the analysis of this compound, which is anionic, methods like capillary zone electrophoresis (CZE) are employed. researchgate.net The separation is influenced by factors such as the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary dimensions. nih.gov Buffers such as borate (B1201080) or phosphate (B84403) are commonly used to maintain a stable pH and influence the electroosmotic flow. nih.gov Detection is often achieved using UV absorbance, but for enhanced sensitivity and specificity, coupling CE with mass spectrometry (CE-MS) is increasingly utilized. nih.gov CE has been successfully applied to separate various coumarin derivatives and can be optimized for the specific analysis of its phase II metabolites. nih.govresearchgate.net

Advanced Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or CE-MS), is indispensable for the structural confirmation and quantification of this compound. nih.govtandfonline.com

High-resolution mass spectrometry, most commonly performed with electrospray ionization (ESI), provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. nih.govresearchgate.net For this compound, analysis is typically performed in the negative ion mode, as the sulfate group is readily deprotonated. nih.gov

In a UPLC-Quadrupole-Time-of-Flight (QTOF)-MS study, metabolites of coumarin were analyzed in human urine. nih.gov The deprotonated molecule of hydroxycoumarin sulfate, [M-H]⁻, was detected with an exact mass of m/z 240.9885. nih.gov This high mass accuracy allows for the confident assignment of the molecular formula C₉H₅O₆S⁻, distinguishing it from other co-eluting compounds or metabolites with similar nominal masses. This level of specificity is crucial for metabolite identification in complex biological samples. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of an ion by inducing its fragmentation and analyzing the resulting product ions. nih.gov This is achieved by isolating the precursor ion of interest (e.g., the [M-H]⁻ ion of this compound at m/z 240.98) and subjecting it to collision-induced dissociation (CID). nih.gov

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the most characteristic fragmentation is the neutral loss of the sulfate group (SO₃), which has a mass of 79.9568 Da. nih.gov This results in a prominent product ion at m/z 161.02, corresponding to the deprotonated 7-hydroxycoumarin core. nih.gov Further fragmentation of this m/z 161.02 ion can occur, typically involving sequential losses of carbon monoxide (CO), which is characteristic of the coumarin ring system. nih.gov The analysis of these specific fragmentation pathways confirms the identity of the metabolite as a hydroxycoumarin sulfate. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss | Source |

|---|---|---|---|---|

| 240.9885 | 161.0239 | 79.9646 | SO₃ (Sulfate group) | nih.gov |

| 161.0239 | 133.0289 | 28.0000 | CO (Carbon monoxide) | nih.gov |

| 133.0289 | 105.0339 | 28.0000 | CO (Carbon monoxide) | nih.gov |

Quantitative Mass Spectrometry in Complex Biological Matrices

The quantitative analysis of this compound, also known as 7-hydroxycoumarin sulfate, in complex biological matrices such as plasma and urine is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and selectivity, which are crucial for detecting and quantifying metabolites present at low concentrations in intricate biological samples. nih.gov

A typical LC-MS/MS method involves several key steps:

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For instance, a simple and rapid protein precipitation can be performed by adding a solvent like acetonitrile or a mixture of acetonitrile and methanol to the plasma sample, followed by centrifugation to remove precipitated proteins. nih.gov Urine samples may undergo a "dilute-and-shoot" approach, where the sample is simply diluted with an appropriate solvent before injection into the LC-MS/MS system.

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column, such as a C18 column, is commonly used to separate the analyte from other components in the sample. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation. nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically a triple quadrupole instrument. Electrospray ionization (ESI) is a common ionization technique used for this type of compound, often in the negative ion mode due to the presence of the sulfate group. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This highly selective detection method minimizes interference from the biological matrix. nih.gov For 7-hydroxycoumarin sulfate, a potential precursor ion would be its deprotonated molecule [M-H]⁻.

Method Validation: A crucial aspect of quantitative analysis is method validation to ensure its reliability. According to regulatory guidelines, a validated method should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability. nih.gov

Table 1: Representative Parameters for a Validated LC-MS/MS Method for a Related Coumarin Derivative (Scopoletin) in Rat Plasma. nih.gov

| Parameter | Details |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometer |

| Sample Preparation | Protein precipitation with acetonitrile-methanol |

| Chromatography | Diamonsil ODS column |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid |

| Ionization Mode | Positive Ion Electrospray |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 5–1000 ng/mL |

| Intra-day Precision (RSD%) | < 6.1% |

| Inter-day Precision (RSD%) | < 6.1% |

| Accuracy (RE%) | -3.0% to 2.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-Dimensional (¹H, ¹³C) NMR Assignments and Interpretation

¹H NMR: The proton spectrum of the coumarin core typically shows characteristic signals for the vinylic protons H3 and H4, and the aromatic protons. For 7-substituted coumarins, the aromatic region will display signals corresponding to H5, H6, and H8. The coupling patterns (doublets, doublets of doublets) and coupling constants are instrumental in assigning these protons.

¹³C NMR: The carbon spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the lactone (C2) typically resonates at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the substituent at C7.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Coumarin Backbone of this compound (based on data from related coumarin derivatives).

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~160-162 |

| 3 | ~6.3-6.5 (d) | ~112-115 |

| 4 | ~7.7-7.9 (d) | ~143-145 |

| 4a | - | ~118-120 |

| 5 | ~7.4-7.6 (d) | ~126-128 |

| 6 | ~6.8-7.0 (dd) | ~110-113 |

| 7 | - | ~150-155 |

| 8 | ~6.9-7.1 (d) | ~102-105 |

| 8a | - | ~154-156 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

Solid-State NMR for Crystalline Forms (if applicable)

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. nih.govwikipedia.orgnih.gov If this compound can be obtained in a crystalline form, ssNMR could provide valuable information about its polymorphic forms, molecular conformation, and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. nih.govwikipedia.org While specific ssNMR data for this compound is not available, studies on other coumarin derivatives have demonstrated the utility of this technique in understanding their solid-state structures.

Complementary Spectroscopic Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the coumarin core and the sulfate group.

Based on the analysis of related sulfated phenolic compounds and coumarin derivatives, the following vibrational bands can be anticipated: nih.govresearchgate.netresearchgate.net

C=O Stretching (Lactone): A strong absorption band in the region of 1700-1750 cm⁻¹.

C=C Stretching (Aromatic and Vinylic): Multiple bands in the region of 1450-1650 cm⁻¹.

S=O Stretching (Sulfate): Strong and characteristic absorption bands typically found in the region of 1210-1270 cm⁻¹ (asymmetric stretch) and 1030-1070 cm⁻¹ (symmetric stretch).

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹.

C-H Stretching (Aromatic and Vinylic): Bands above 3000 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1700-1750 | C=O Stretch | α,β-Unsaturated Lactone |

| ~1450-1650 | C=C Stretch | Aromatic Ring, Vinylic |

| ~1210-1270 | Asymmetric S=O Stretch | Sulfate |

| ~1030-1070 | Symmetric S=O Stretch | Sulfate |

| ~1000-1300 | C-O Stretch | Aryl-O-S, Lactone |

| >3000 | C-H Stretch | Aromatic, Vinylic |

UV-Vis Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in conjugated systems like this compound and for assessing the purity of samples. The chromophore in this molecule is the coumarin ring system, which typically exhibits strong absorption in the ultraviolet region.

Electronic Transitions: The UV-Vis spectrum of coumarins is characterized by absorption bands arising from π → π* transitions. For the parent compound, umbelliferone (B1683723), strong absorption is observed at wavelengths around 300, 305, and 325 nm. wikipedia.org These absorptions are attributed to the electronic transitions within the fused benzene (B151609) and α-pyrone rings.

The introduction of a sulfate group at the 7-position is expected to act as an auxochrome, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity (a hyperchromic or hypochromic effect). The extent of this shift would depend on the solvent and the pH of the medium, as the sulfate group's charge and interaction with the solvent can influence the electronic distribution in the aromatic ring. While specific experimental λmax values for this compound are not readily found in peer-reviewed literature, a comparative analysis with related compounds can provide insight. For instance, in a study of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), a related derivative, UV-Vis absorption maxima were reported, which can serve as a reference point for the electronic behavior of 7-substituted coumarins. mdpi.com

Purity Assessment: UV-Vis spectroscopy is a valuable tool for the purity assessment of this compound. A pure sample should exhibit a characteristic spectrum with well-defined absorption maxima and minimal absorption in regions where no electronic transitions are expected. The presence of impurities, such as the starting material umbelliferone or by-products from synthesis, would result in additional or shifted absorption bands. By comparing the spectrum of a sample to that of a known standard or by using a diode array detector in conjunction with liquid chromatography, the presence of impurities can be detected and quantified. The OECD Guideline for the Testing of Chemicals (Test No. 101) outlines the standard procedure for determining the UV-VIS absorption spectrum of a chemical, which involves using a double-beam spectrophotometer to record the absorption spectrum and identify the wavelengths of maximum absorption. oecd.org

Interactive Data Table: Comparative UV-Vis Absorption Data of Umbelliferone and a Related Derivative

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Umbelliferone | Not Specified | 300, 305, 325 | Not Specified | wikipedia.org |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Acetone (B3395972) | 316 | Not Specified | mdpi.com |

Note: Data for this compound is not available. The data for umbelliferone is provided for comparative purposes as the parent compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Absolute Stereochemistry and Conformation: Since this compound does not possess any chiral centers, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography would reveal the molecule's conformation in the solid state. The coumarin ring system is known to be essentially planar. mdpi.com The key conformational feature to be determined would be the rotational orientation of the C-O-S bond and the geometry of the sulfate group.

While a crystal structure for this compound is not publicly available, studies on related 7-substituted coumarin derivatives provide valuable insights. For example, the crystal structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate has been reported, detailing its monoclinic crystal system and space group. mdpi.com Such studies reveal how the substituent at the 7-position influences the crystal packing and intermolecular interactions, which are often dominated by C-H···O and other weak interactions. The planarity of the coumarin core is a consistent feature in these structures.

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The quality of the crystal and the resolution of the diffraction data are critical for obtaining an accurate structure.

Interactive Data Table: Crystallographic Data for a Related Coumarin Derivative

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Monoclinic | P2₁/c | Planar coumarin ring system | mdpi.com |

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P2₁/c | Nearly planar 2-oxo-2H-chromene unit | mdpi.com |

Note: Crystallographic data for this compound is not available. The data for related derivatives are provided for comparative context.

Computational and Theoretical Investigations of 2 Oxo 2h 1 Benzopyran 7 Yl Sulfate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule in the absence of environmental effects. While specific, dedicated computational studies on 2-oxo-2H-1-benzopyran-7-yl sulfate (B86663) are not extensively detailed in publicly available literature, the methodologies are well-established and routinely applied to coumarin (B35378) derivatives, allowing for a robust prediction of its characteristics. thenucleuspak.org.pkresearchgate.netasrjetsjournal.org

DFT calculations are used to determine the optimized molecular geometry and the distribution of electrons within the 2-oxo-2H-1-benzopyran-7-yl sulfate molecule. The addition of the sulfooxy group (-OSO₃⁻) to the 7-position of the coumarin core significantly alters the electronic landscape compared to its precursor, 7-hydroxycoumarin.

Molecular Geometry: Calculations would confirm the planarity of the fused benzopyran ring system, a characteristic feature of coumarins that maximizes aromatic stabilization. ijcrar.com

Charge Distribution: The sulfooxy group is strongly electron-withdrawing and, under physiological pH, carries a negative charge. This leads to a significant redistribution of electron density across the molecule. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, would visualize the electron-rich and electron-poor regions. thenucleuspak.org.pkresearchgate.net The area around the sulfate group would be strongly negative (red), indicating a site prone to interaction with positive charges, while the hydrogen atoms on the aromatic ring would be positive (blue), indicating sites for nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mjcce.org.mk The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. asrjetsjournal.org For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzopyran ring, while the LUMO may be distributed across the α,β-unsaturated lactone system. The introduction of the sulfate group would lower the energy of these orbitals compared to the parent coumarin.

Theoretical calculations can simulate various types of spectra, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. mjcce.org.mk Such simulations for this compound would help in assigning the signals in an experimental spectrum, confirming the position of the sulfation. Studies on closely related 7-hydroxycoumarin derivatives have shown good correlation between theoretical and experimental NMR data. arkat-usa.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. mdpi.com These calculations can predict the S₀→S₁ and S₀→S₂ transitions and how they are affected by the sulfate substituent and solvent effects. mdpi.comresearchgate.net

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of the molecule. ijcrar.com These theoretical frequencies, when scaled appropriately, can be matched to the peaks in an experimental FT-IR spectrum, allowing for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the lactone ring, the S=O stretches of the sulfate group, and the aromatic C=C stretching vibrations. researchgate.net

The formation and cleavage of the sulfate bond are critical biological processes, and their energetics are of significant interest.

Sulfation: this compound is formed via the enzymatic sulfation of its precursor, 7-hydroxycoumarin. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The reaction is a phase II metabolic process that increases the water solubility of the molecule, facilitating its excretion. Experimental studies have determined the kinetic parameters for this reaction in various species, which reflect the efficiency and energy barrier of the process.

Table 1: Michaelis-Menten Kinetic Parameters for the Sulfation of 7-hydroxycoumarin Data sourced from in vitro studies using liver cytosol.

| Species | K_m (μM) | V_max (μmol/min/g protein) | Intrinsic Clearance (V_max/K_m) (L/min/g protein) |

| Human | 1.1 | 0.04 | 0.036 |

| Rat | 0.2 | 0.25 | 1.25 |

| Mouse | 0.3 | 0.8 | 2.67 |

| Dog | 0.1 | 1.7 | 17.0 |

| Pig | 1.5 | 0.005 | 0.003 |

| Rabbit | 0.4 | 0.5 | 1.25 |

| Sheep | 0.2 | 0.6 | 3.0 |

This table was generated based on data available in the cited literature. bohrium.com

Desulfation: The reverse process, desulfation, can be catalyzed by sulfatase enzymes, which hydrolyze the sulfate ester bond. researchgate.net Furthermore, this compound can itself serve as a sulfate donor in certain enzymatic systems. For instance, engineered PAPS-independent aryl sulfotransferases can utilize aryl sulfates like 7-hydroxycoumarin sulfate to transfer the sulfate group to other acceptor molecules. mdpi.comresearchgate.net This indicates that the Gibbs free energy of the C-O-S bond is sufficiently high to allow for the transfer, highlighting its role in biocatalytic and metabolic pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as proteins.

The conformational landscape of this compound is defined by two main features. The core 2H-1-benzopyran structure is rigid and planar. The primary source of conformational flexibility arises from the rotation around the C7-O bond connecting the aromatic ring to the sulfate group.

In silico, MD simulations can explore the rotational energy barrier of this bond and the preferred orientations of the sulfate group relative to the coumarin ring in an aqueous environment. These simulations would reveal how the molecule samples different conformations over time and how it interacts with surrounding water molecules, which is crucial for understanding its solubility and transport. The dynamics of the molecule are particularly relevant when considering its binding to enzymes, where the flexibility of both the ligand and the protein is critical. nih.gov

Understanding how this compound and its precursor, 7-hydroxycoumarin, interact with sulfotransferases (SULTs) is a key application of computational modeling. MD simulations and molecular docking are used to predict how these small molecules bind to the active site of SULT enzymes. researchgate.netkmcongress.com

Binding Pocket Dynamics: MD simulations have shown that the SULT active site is highly dynamic. nih.gov Loops surrounding the binding pocket can open and close, which controls the entry of the substrate (like 7-hydroxycoumarin) and the co-factor (PAPS), as well as the exit of the product (this compound). bohrium.com This flexibility allows an enzyme like SULT1A1 to accommodate a wide variety of small phenolic substrates. nih.gov

Molecular Docking and Binding Pose: Ensemble docking, which uses multiple conformations of the enzyme generated from MD simulations, can predict the most likely binding orientation of the substrate. nih.gov Studies on SULT1A1 and SULT1A3 show that specific amino acid residues are crucial for substrate recognition and selectivity. nih.gov For small phenolic substrates, these interactions are key to positioning the 7-hydroxyl group correctly for the subsequent enzymatic reaction.

Table 2: Key Residues in SULT Isoforms Involved in Ligand Interaction Identified through molecular modeling and docking studies of various substrates.

| SULT Isoform | Key Interacting Residues | Role in Interaction |

| SULT1A1 | F76, F84, F247 | Form a hydrophobic pocket that accommodates a wide range of small phenolic substrates. |

| SULT1A1 | H108 | Acts as the catalytic base, deprotonating the substrate's hydroxyl group. |

| SULT1A3 | D86, E146 | Carboxylic acid groups that are crucial for guiding the specificity towards catecholamines via electrostatic interactions. |

| SULT1A3 | Y76, V84 | Contribute to the specific shape of the binding pocket. |

| SULT1E1 | F14, F40, H107, M137 | Form the binding site specific for estrogenic compounds. |

This table was generated based on data available in the cited literature. nih.govnih.gov

These computational models show that for 7-hydroxycoumarin to be sulfated, it must enter the active site and orient itself so its 7-hydroxyl group is in close proximity to the sulfuryl group of PAPS and the catalytic histidine residue, facilitating the nucleophilic attack that forms this compound. nih.gov

Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies for this compound are not extensively detailed in publicly available literature, the broader class of coumarin derivatives has been the subject of numerous such investigations against a variety of biological macromolecules. These studies provide valuable insights into the potential interactions and targets for sulfated coumarins.

Coumarin derivatives are known to interact with several enzymes, including carbonic anhydrases (CAs), cholinesterases, and tyrosinase. For instance, molecular docking of novel coumarin-bearing imidazolium (B1220033) and benzimidazolium derivatives with human carbonic anhydrase (hCA) isoforms I and II revealed that these compounds bind to the active site of the enzyme in a manner similar to other known coumarin inhibitors. nih.gov This often involves the coumarin core orienting within the hydrophobic pocket of the active site, with substituents forming key hydrogen bonds or other interactions with specific amino acid residues. nih.govnih.gov

Similarly, docking studies of coumarin-3-carboxamides and other hybrids have been performed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov These studies often show the coumarin scaffold engaging in π–π stacking interactions with aromatic residues like tryptophan and phenylalanine within the enzyme's active site gorge. nih.govnih.gov The position of substituents on the coumarin ring dictates the ability to form additional hydrogen bonds and other interactions, influencing binding affinity and selectivity. nih.gov

Furthermore, investigations into coumarin-sulfonamide hybrids as inhibitors of carbonic anhydrase isoforms, including the tumor-associated CA IX, have utilized docking to elucidate binding modes. nih.gov These studies highlight how the coumarin moiety and the sulfonamide group can anchor the molecule within the active site, interacting with key zinc ions and amino acid residues. nih.govresearchgate.net The sulfate group of this compound would be expected to play a significant role in its binding, likely forming strong hydrogen bonds or ionic interactions with positively charged or polar residues in a target's active site.

The table below summarizes findings from docking studies on various coumarin derivatives with different biological targets, which can help infer the potential interactions of this compound.

Interactive Data Table: Molecular Docking Studies of Coumarin Derivatives

| Coumarin Derivative Class | Biological Target | Key Interacting Residues/Moieties | Interaction Type |

|---|---|---|---|

| Coumarin-bearing imidazolium/benzimidazolium salts | Human Carbonic Anhydrase (hCA) I & II | Active site pocket | Not specified |

| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Dual binding at catalytic and peripheral sites | Not specified |

| Coumarin-triazole-isatin hybrids | Butyrylcholinesterase (BChE) | Trp82, Phe329, Ser198 | π–π stacking, π–alkyl, hydrogen bond |

| Coumarin-sulfonamide hybrids | Carbonic Anhydrase (CA) IX | Active site pocket | Not specified |

| 4-hydroxycoumarin-neurotransmitter derivatives | Carbonic Anhydrase (CA) IX | Active site pocket, Zinc ion | van der Waals, hydrogen bonds |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Sulfated Coumarins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are pivotal in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures to enhance their efficacy.

Several QSAR studies have been conducted on coumarin derivatives to model a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. nih.govnih.govtbzmed.ac.ir Specifically for sulfated coumarins, robust QSAR models have been developed to understand their inhibitory activity against key enzymes.

Another study extended this approach to model the selective inhibition of the tumor-associated carbonic anhydrase isoform IX by a mixed set of 59 coumarins and sulfocoumarins. nih.gov This work also produced statistically robust multilinear regression QSAR models. A specific model was even developed for the sulfocoumarin subset (17 compounds). Again, the presence of reactivity-related orbital energy descriptors (HOMO-1 and LUMO) in the models pointed towards the importance of the hydrolyzing reaction of the coumarin scaffold in the active site of CA isozymes. nih.gov These QSAR models are considered valuable tools for designing new virtual analogues with desired activity and selectivity towards specific CA isoforms.

The general approach in these studies involves calculating a wide range of molecular descriptors (e.g., electronic, steric, lipophilic) and then using statistical methods like MLR or genetic algorithms to select the most relevant descriptors and build a predictive model. nih.govtbzmed.ac.ir The statistical quality and predictive ability of these models are rigorously validated using both internal and external sets of compounds.

The table below presents a summary of key QSAR studies on coumarin derivatives, with a focus on those including sulfated analogues.

Interactive Data Table: QSAR Modeling Studies of Coumarin Derivatives

| Compound Class | Biological Activity Modeled | Modeling Method | Key Findings & Descriptors | Statistical Significance |

|---|---|---|---|---|

| Coumarins & Sulfocoumarins | Carbonic Anhydrase (CA) I & II Inhibition | DFT, MLR | Reactivity-related descriptors (HOMO-1, LUMO energies) are crucial, suggesting the hydrolysis step modulates binding. | R² up to 0.86, Q² up to 0.78, R²(test) up to 0.85 |

| Coumarins & Sulfocoumarins | Carbonic Anhydrase (CA) IX Inhibition | DFT, MLR | Models for mixed and specific subsets (coumarins/sulfocoumarins) were developed. Orbital energies (HOMO-1, LUMO) were significant. | Statistically significant, robust, and validated models were presented. |

| 4-Substituted Coumarins | Antiproliferative (Tubulin Polymerization Inhibition) | GA-MLR | Models with three and four descriptors showed good predictive power for anticancer activity. | R² values of 0.670 and 0.692 |

Future Directions and Emerging Research Avenues for 2 Oxo 2h 1 Benzopyran 7 Yl Sulfate Research

Development of Novel and Green Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives has long been a focus of organic chemistry, traditionally relying on methods like the Perkin reaction, which was first described in 1868. mdpi.comproquest.com Modern synthetic chemistry, however, is increasingly driven by the principles of green chemistry, emphasizing efficiency, safety, and environmental sustainability.

Future research in the synthesis of 2-oxo-2H-1-benzopyran-7-yl sulfate (B86663) and its precursors is expected to focus on several key areas:

Catalysis: The development of novel catalysts is paramount. Research is moving towards using environmentally friendly nanocatalysts, which can facilitate reactions like the Pechmann condensation under solvent-free conditions, offering high yields and easier product separation. nih.gov

Process Simplification: Methodologies that reduce the number of steps, such as one-pot syntheses, are highly desirable. For instance, protocols that allow for the O-acylation of 7-hydroxycoumarin derivatives at ambient temperature with short reaction times and high yields represent a significant advancement over traditional, more energy-intensive methods. mdpi.comproquest.com

Alternative Solvents: The use of ionic liquids or aqueous media instead of volatile organic solvents is a growing trend. nih.gov These "greener" solvents can reduce the environmental impact of the synthetic process.

| Synthetic Approach | Description | Advantages | Relevant Compounds |

| O-Acylation | Reaction of a hydroxycoumarin with an acyl chloride in the presence of a base. mdpi.comproquest.com | High yield, short reaction times, operational simplicity. proquest.com | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) |

| Pechmann Condensation | Condensation of a phenol (B47542) with a β-keto ester using an acid catalyst. | Can be adapted for green chemistry using novel nanocatalysts. nih.gov | Various coumarin derivatives |

| Multi-component Reactions | Combining multiple starting materials in a single step to build complex molecules. nih.gov | Increased efficiency, reduced waste. | Thiazolidene-substituted coumarins |

Exploration of Undiscovered Biotransformation Pathways

2-oxo-2H-1-benzopyran-7-yl sulfate is recognized as a human xenobiotic metabolite, formed from the parent compound, coumarin. nih.gov The primary biotransformation route in humans involves the hydroxylation of coumarin to form 7-hydroxycoumarin (umbelliferone), which is then conjugated to form more water-soluble compounds like 7-hydroxycoumarin glucuronide (7-HC-G) and the sulfate ester. nih.govnih.gov While this major pathway is established, there remains much to be discovered.

Future research will likely focus on:

Minor and Novel Metabolites: The in vitro metabolism of 7-alkoxycoumarins has shown that 7-hydroxycoumarin can be further metabolized to unidentified products in the presence of NADPH and oxygen, suggesting that pathways beyond simple conjugation exist. nih.gov Advanced mass spectrometry techniques could be employed to identify these unknown metabolites.

Enzyme Specificity: The sulfation step itself warrants deeper investigation. Identifying the specific sulfotransferase (SULT) enzyme isoforms responsible for the conjugation of 7-hydroxycoumarin would provide a more complete picture of its metabolic fate.

Microbial Biotransformation: The degradation of coumarins by environmental microbes, such as Pseudomonas species, is an area of active research. researchgate.netresearchgate.net Investigating the microbial biotransformation of 7-hydroxycoumarin and its sulfate conjugate could reveal novel catabolic pathways and enzymes with potential applications in bioremediation. researchgate.net

| Metabolic Process | Precursor | Product | Key Enzymes/Cofactors |

| O-Dealkylation | 7-Alkoxycoumarin | 7-Hydroxycoumarin | Cytochrome P-450, NADPH, O₂ nih.gov |